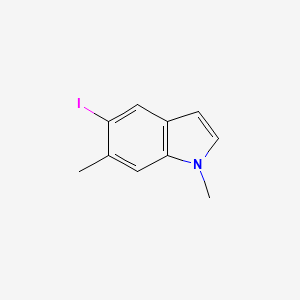
5-Iodo-1,6-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1,6-dimethyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are used in various fields such as chemistry, biology, and medicine . The addition of iodine and methyl groups to the indole structure can modify its chemical properties and biological activities, making it a compound of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,6-dimethyl-1H-indole can be achieved through various methods. One common approach involves the iodination of 1,6-dimethylindole using iodine or an iodine-containing reagent under specific conditions . Another method includes the use of hypervalent iodine reagents to achieve regioselective iodination .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1,6-dimethyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as indole-2-carboxylic acids.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
5-Iodo-1,6-dimethyl-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-1,6-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl groups can influence the compound’s binding affinity to various receptors and enzymes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5-Iodoindole: Similar structure but lacks the methyl groups, which can affect its chemical and biological properties.
1,6-Dimethylindole: Lacks the iodine atom, resulting in different reactivity and biological activities.
5-Bromo-1,6-dimethyl-1H-indole: Similar to 5-Iodo-1,6-dimethyl-1H-indole but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both iodine and methyl groups, which can enhance its reactivity and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H10IN |
|---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
5-iodo-1,6-dimethylindole |
InChI |
InChI=1S/C10H10IN/c1-7-5-10-8(6-9(7)11)3-4-12(10)2/h3-6H,1-2H3 |
InChI Key |
DYZZNNFWOCDPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN2C)C=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


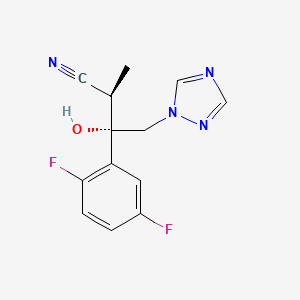
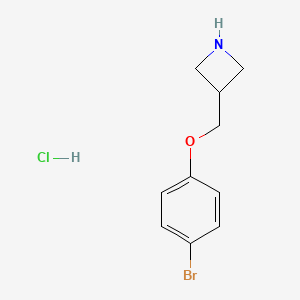
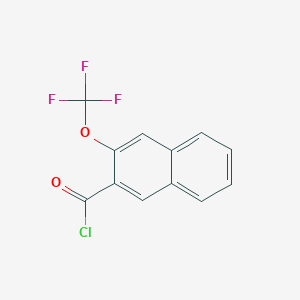
![[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid](/img/structure/B15064531.png)
![7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15064534.png)
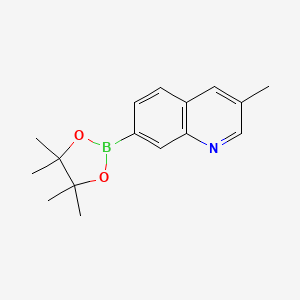
![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)

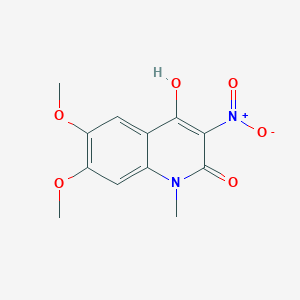
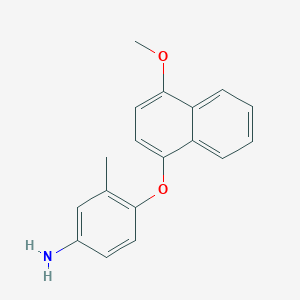
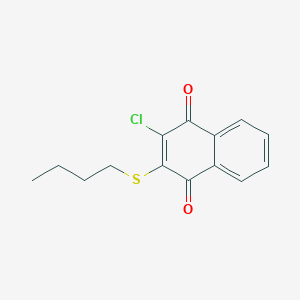
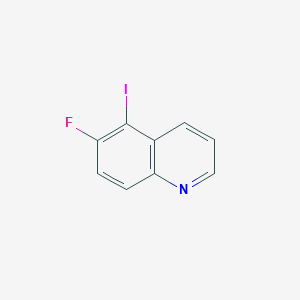
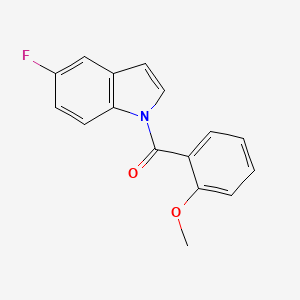
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
